N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride
CAS No.:
Cat. No.: VC16412876
Molecular Formula: C7H14ClN3
Molecular Weight: 175.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14ClN3 |
|---|---|
| Molecular Weight | 175.66 g/mol |
| IUPAC Name | N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H13N3.ClH/c1-3-8-6-7-4-5-10(2)9-7;/h4-5,8H,3,6H2,1-2H3;1H |
| Standard InChI Key | ZLPHQBPBFAZNDA-UHFFFAOYSA-N |
| Canonical SMILES | CCNCC1=NN(C=C1)C.Cl |
Introduction
N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride is a heterocyclic organic compound featuring a pyrazole ring and an ethanamine group. Its molecular formula is C7H11N3·HCl, indicating the presence of carbon, hydrogen, nitrogen, and chloride. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Synthesis Methods
The synthesis of N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride involves the cyclization of hydrazine with a carbonyl compound to form the pyrazole ring. Common synthetic routes include multi-step reactions under controlled conditions such as temperature and solvent choice to optimize yield and purity. Solvents like ethanol or methanol are commonly used, along with catalysts to facilitate the reactions.
Biological Activities and Applications
Research indicates that N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride exhibits significant biological activities, particularly in anti-inflammatory and anticancer applications. It may interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways. Its role as a biochemical probe for studying enzyme functions has also been explored.
| Application | Description |
|---|---|
| Anti-inflammatory | Potential therapeutic effects through enzyme or receptor modulation |
| Anticancer | Investigated for its role in modulating cancer-related biological pathways |
| Biochemical Probe | Used to study enzyme functions due to its interaction capabilities |
Comparison with Similar Compounds
N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride is unique due to its specific substitution pattern and the presence of both N-methyl and ethanamine groups. This structural uniqueness contributes to its distinct chemical reactivity and biological properties.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methylpyrazole | Simple five-membered ring | Lacks additional functional groups |
| Indole | Six-membered ring with nitrogen | Different biological activities due to structural differences |
| Pyridine | Six-membered ring with one nitrogen atom | Lacks pyrazole functionality |
| 2-Methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine hydrochloride | Methoxy group along with pyrazole | Different reactivity profiles due to methoxy substitution |
Research Findings and Future Directions
Studies have focused on how N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride binds to specific molecular targets, which is crucial for understanding its potential therapeutic effects and mechanisms of action. Future research directions include exploring its interactions with various biological targets to enhance its therapeutic applications.
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